molecular formula C4H5ClN4O B13107736 4,5-Diamino-6-chloropyridazin-3(2H)-one CAS No. 28682-71-5

4,5-Diamino-6-chloropyridazin-3(2H)-one

Cat. No.: B13107736
CAS No.: 28682-71-5
M. Wt: 160.56 g/mol
InChI Key: XNVZPNAZUMWYKM-UHFFFAOYSA-N
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Description

4,5-Diamino-6-chloropyridazin-3(2H)-one is a chemical compound with the molecular formula C4H5ClN4O It is a derivative of pyridazine, characterized by the presence of amino groups at positions 4 and 5, a chlorine atom at position 6, and a keto group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-6-chloropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4,5-diamino-6-chloropyridine with suitable reagents to form the desired pyridazinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-6-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of 4,5-diamino-6-chloropyridazin-3-ol.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

4,5-Diamino-6-chloropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Diamino-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Diamino-6-chloropyridazine-3-ol
  • 4,5-Diamino-6-chloropyridazine

Uniqueness

4,5-Diamino-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

28682-71-5

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

IUPAC Name

4,5-diamino-3-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C4H5ClN4O/c5-3-1(6)2(7)4(10)9-8-3/h(H2,7,8)(H3,6,9,10)

InChI Key

XNVZPNAZUMWYKM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NNC1=O)Cl)N)N

Origin of Product

United States

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